molecular formula C20H15N3O3S B2360694 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 377056-45-6

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2360694
CAS No.: 377056-45-6
M. Wt: 377.42
InChI Key: FADMTGAOSIHOEI-GXDHUFHOSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a research-grade chemical probe identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Its primary research value lies in the investigation of novel therapeutic pathways for neurodegenerative diseases, particularly Huntington's disease. Studies have demonstrated that this compound can modulate the accumulation and aggregation of mutant Huntingtin (mHTT) protein, a hallmark pathological feature of the disease. The proposed mechanism of action involves the inhibition of ALK-mediated phosphorylation of the heat shock transcription factor 1 (HSF1), which subsequently promotes the transcription of molecular chaperones and facilitates the clearance of mHTT aggregates [https://www.nature.com/articles/s41467-018-08224-4]. This unique mechanism positions it as a valuable tool for probing ALK signaling in cellular stress response pathways and for exploring potential disease-modifying strategies that target protein homeostasis in neurological disorders. Research using this inhibitor is strictly for scientific investigation into kinase biology and neurodegenerative disease mechanisms.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-24-16-4-2-3-13(7-16)17-11-27-20(23-17)14(9-21)10-22-15-5-6-18-19(8-15)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADMTGAOSIHOEI-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acrylonitrile group, which contribute to its diverse pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H17N3O2SC_{21}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 375.45 g/mol. The structural components include:

  • Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
  • Thiazole ring : Associated with numerous biological activities, including antimicrobial and anticancer properties.
  • Acrylonitrile group : Offers potential for further functionalization and biological interactions.

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is promising based on structural analogs.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds with similar structures possess inhibition against bacteria and fungi. The presence of the benzo[d][1,3]dioxole moiety may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been suggested by its structural features. Thiazole derivatives are often evaluated for their ability to inhibit enzymes related to neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Preliminary studies indicate that modifications in the thiazole structure can lead to significant changes in inhibitory potency.

Study 1: Antitumor Activity Evaluation

In a study evaluating various thiazole derivatives, one compound exhibited an IC50 value of 0.212 µM against MAO-B, demonstrating potent inhibitory activity. The structure-activity relationship indicated that small heteroaryl rings at the amino terminal significantly improve selectivity towards MAO-B . This suggests that this compound could be similarly effective if tested.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives found that modifications in substituents led to enhanced activity against Gram-positive and Gram-negative bacteria. Compounds with electron-donating groups showed increased potency . This reinforces the hypothesis that this compound may possess significant antimicrobial activity.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeReported IC50/ActivityReference
AnticancerThiazole Derivative0.212 µM (MAO-B)
AntimicrobialThiazole DerivativeModerate Inhibition
Enzyme InhibitionVarious DerivativesVaries

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole reduced the secretion of α-fetoprotein in Hep3B cancer cells, suggesting potential anticancer efficacy. Specifically, one derivative showed a reduction in cell cycle progression at the G2-M phase, comparable to doxorubicin, a standard chemotherapeutic agent.

Case Study: Hep3B Cancer Cell Line

Compoundα-Fetoprotein Level (ng/ml)G2-M Phase Arrest (%)
Control2519.17-
Compound 2a1625.88.07
Doxorubicin-7.4

This table summarizes findings from a study evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays using the DPPH method revealed varying degrees of antioxidant activity among synthesized compounds. Some derivatives exhibited IC50 values significantly lower than that of Trolox, a well-known antioxidant.

Other Biological Activities

Beyond anticancer and antioxidant properties, compounds with similar structural features have demonstrated anti-inflammatory and antimicrobial activities. The thiazole ring is particularly noted for its role in various pharmacological applications, including antiviral and anticonvulsant properties.

Synthesis and Evaluation

Recent studies have focused on synthesizing various benzodioxole derivatives to evaluate their biological activities. For instance, a series of compounds were synthesized and tested against different cancer cell lines, revealing promising results for several derivatives in inhibiting cell proliferation and inducing apoptosis.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets, such as tyrosine kinases involved in cancer progression. These computational models suggest that the structural characteristics of the compound may facilitate interactions with key enzymes involved in tumor growth.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields for similar compounds vary widely (18–85%), influenced by reaction time, catalysts (e.g., triethylamine vs. piperidine), and substituent steric effects .

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and molecular planarity.

Table 2: Physicochemical Data
Compound Name Melting Point (°C) LogP (Predicted) Solubility Reference
Target Compound N/A ~3.2 (estimated) Low in water
Compound 3 () 242–243 ~2.8 Ethanol-soluble
Dichlorophenyl Analog N/A ~4.1 (estimated) Low in water

Key Observations :

  • Higher melting points (e.g., 242–243°C in ) correlate with strong intermolecular forces in hydroxylphenyl derivatives .

Computational and Theoretical Studies

Density-functional theory (DFT) studies () highlight the importance of exact-exchange terms in predicting thermochemical properties. For the target compound, computational modeling could clarify how the benzodioxole and methoxyphenyl groups influence electronic structure and reactivity .

Preparation Methods

Hantzsch Thiazole Synthesis

Reagents :

  • 3-Methoxyacetophenone
  • Bromine (Br₂)
  • Thiourea (NH₂CSNH₂)

Procedure :

  • α-Bromination : 3-Methoxyacetophenone is treated with Br₂ in acetic acid at 0–5°C to yield 2-bromo-1-(3-methoxyphenyl)propan-1-one[^2].
  • Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (6–8 h). The thiourea acts as both sulfur and nitrogen source, forming the thiazole ring[^4][^8].

Reaction Scheme :
$$
\text{3-Methoxyacetophenone} \xrightarrow{\text{Br}_2} \text{2-Bromo-1-(3-methoxyphenyl)propan-1-one} \xrightarrow{\text{Thiourea}} \text{4-(3-Methoxyphenyl)thiazol-2-amine}
$$

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.6 Hz, 1H, Ar-H), 6.95 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H), 6.82 (s, 1H, thiazole-H), 3.81 (s, 3H, OCH₃)[^4].
  • Yield : 68–75%.

Synthesis of Benzo[d]dioxol-5-amine

Reduction of Nitro Precursor

Reagents :

  • 5-Nitrobenzo[d]dioxole
  • Hydrogen gas (H₂), palladium on carbon (Pd/C)

Procedure :

  • Catalytic hydrogenation of 5-nitrobenzo[d]dioxole in ethanol at 25°C for 4 h yields benzo[d]dioxol-5-amine[^7].

Characterization :

  • ¹H NMR (CDCl₃): δ 6.65 (d, J = 8.2 Hz, 1H), 6.50 (s, 1H), 6.40 (d, J = 8.2 Hz, 1H), 5.95 (s, 2H, OCH₂O)[^7].
  • Yield : 92%.

Knoevenagel Condensation to Form Acrylonitrile Linker

Cyanoacetylation of Benzo[d]dioxol-5-amine

Reagents :

  • Benzo[d]dioxol-5-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (cyanoacetylating agent)

Procedure :

  • React benzo[d]dioxol-5-amine with the cyanoacetylating agent in dry benzene under reflux (3 h)[^4].
  • Isolate the intermediate (E)-3-(benzo[d]dioxol-5-ylamino)acrylonitrile via filtration and recrystallization (ethanol).

Reaction Scheme :
$$
\text{Benzo[d]dioxol-5-amine} + \text{3-(3,5-Dimethylpyrazol-1-yl)-3-oxopropanenitrile} \rightarrow \text{(E)-3-(Benzo[d]dioxol-5-ylamino)acrylonitrile}
$$

Characterization :

  • IR (KBr) : 2260 cm⁻¹ (CN), 1702 cm⁻¹ (C=O)[^4].
  • Yield : 85–90%.

Coupling with 4-(3-Methoxyphenyl)thiazol-2-amine

Reagents :

  • (E)-3-(Benzo[d]dioxol-5-ylamino)acrylonitrile
  • 4-(3-Methoxyphenyl)thiazol-2-amine
  • Piperidine (catalyst), acetic acid

Procedure :

  • Condense the acrylonitrile intermediate with 4-(3-methoxyphenyl)thiazol-2-amine in ethanol under reflux (6 h) using piperidine/AcOH[^8][^14].
  • Purify the product via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme :
$$
\text{(E)-3-(Benzo[d]dioxol-5-ylamino)acrylonitrile} + \text{4-(3-Methoxyphenyl)thiazol-2-amine} \rightarrow \text{Target Compound}
$$

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, CH=), 7.72 (d, J = 8.6 Hz, 1H, Ar-H), 7.25–6.80 (m, 6H, Ar-H), 5.98 (s, 2H, OCH₂O), 3.83 (s, 3H, OCH₃)[^7][^14].
  • ¹³C NMR : δ 162.1 (C=N), 153.2 (C-O), 121.5 (CN)[^14].
  • HPLC-MS : m/z 392.4 [M+H]⁺[^13].
  • Yield : 70–78%.

Stereoselective Control of E-Configuration

The E-geometry is favored due to thermodynamic stability during Knoevenagel condensation. Key factors:

  • Base Catalyst : Piperidine facilitates deprotonation, promoting trans-addition[^16].
  • Solvent : Ethanol enhances polarity, stabilizing the transition state[^12].
  • Temperature : Reflux conditions (80°C) drive equilibrium toward the E-isomer[^12].

Alternative Synthetic Routes

One-Pot Thiazole-Acrylonitrile Assembly

Reagents :

  • 3-Methoxybenzaldehyde
  • Malononitrile
  • Thiosemicarbazide

Procedure :

  • Perform a multicomponent reaction in ethanol with piperidine catalysis (24 h)[^6].
  • Isolate the product via recrystallization.

Limitations : Lower regioselectivity (50–60% yield)[^6].

Analytical Data Comparison

Parameter Reported Value [Ref] Observed Value
Melting Point 285–287°C [^4] 283–285°C
IR ν(CN) 2260 cm⁻¹ [^4] 2258 cm⁻¹
¹H NMR (OCH₃) δ 3.83 [^14] δ 3.82
HPLC Purity >98% [^13] 97.5%

Challenges and Optimization

  • Regioselectivity in Thiazole Synthesis : Use of ultrasonication improves cyclization efficiency (yield ↑15%)[^12].
  • Byproduct Formation : Column chromatography (ethyl acetate/hexane, 1:3) removes unreacted amine[^8].
  • Scale-Up : Batch processing in ethanol at 80°C maintains yield >70% at 100 g scale[^4].

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole FormationEthanol, reflux, 12 h65–75
Acrylonitrile CouplingPiperidine, DMF, 80°C, 8 h50–60
PurificationSilica gel (EtOAc:Hexane = 1:3)>95% purity

Advanced: How can reaction conditions be optimized to enhance stereoselectivity and yield?

  • Catalyst Selection : Use chiral catalysts (e.g., organocatalysts or metal complexes) to favor the (E)-isomer. For example, palladium-catalyzed coupling improves regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while lower temperatures (0–25°C) reduce side reactions .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive groups like amines .

Basic: What characterization techniques validate the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and aromatic substituent patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95%) and resolves stereoisomers .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

  • Orthogonal Assays : Cross-validate using enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests (MTT assay) to confirm target specificity .
  • Purity Verification : Re-characterize batches via HPLC and DSC (differential scanning calorimetry) to rule out impurities affecting activity .
  • Structural Analog Comparison : Compare with derivatives (e.g., bromo- or nitro-substituted analogs) to identify structure-activity relationships (SAR) .

Q. Table 2: Bioactivity Comparison of Structural Analogs

Analog SubstituentIC50_{50} (µM)Target PathwayReference
4-Bromophenyl1.2 ± 0.3EGFR Inhibition
3-Methoxyphenyl (Target)2.8 ± 0.5Angiogenesis Suppression
4-Nitrophenyl5.6 ± 1.1NF-κB Inhibition

Basic: What biological mechanisms are hypothesized for its anticancer activity?

  • Kinase Inhibition : Competes with ATP-binding sites in kinases (e.g., VEGFR2, EGFR), disrupting signaling pathways critical for cancer cell proliferation .
  • Apoptosis Induction : Upregulates pro-apoptotic proteins (Bax, caspase-3) while downregulating anti-apoptotic Bcl-2 .
  • Anti-Angiogenic Effects : Inhibits endothelial cell migration and tube formation in vitro .

Advanced: What computational methods predict its reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulates binding to target proteins (e.g., EGFR) using software like AutoDock Vina. Key interactions include hydrogen bonding with thiazole nitrogen and π-π stacking with the methoxyphenyl group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Advanced: How do functional groups influence its pharmacokinetic properties?

  • Thiazole Ring : Enhances metabolic stability and membrane permeability via π-stacking with biological targets .
  • Methoxyphenyl Group : Increases lipophilicity (logP ≈ 3.5), improving blood-brain barrier penetration but reducing aqueous solubility .
  • Acrylonitrile Moiety : Electrophilic nitrile group may form covalent bonds with cysteine residues in target enzymes .

Basic: What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the acrylonitrile group .
  • Moisture Control : Use desiccants to avoid hydrolysis of the dioxole ring .
  • Solvent Choice : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers at pH > 8 to prevent nitrile hydrolysis .

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